REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=CC=[CH:3][CH:2]=1.[BrH:8].O1[CH2:14][CH2:13][CH2:12]OO1>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(O)(=O)C>[Br:8][CH2:12][C:13]1[CH:14]=[CH:6][C:1]([CH3:7])=[CH:2][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
O1OOCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred well at the same temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give oil residue
|
Type
|
DISTILLATION
|
Details
|
The oil residue was distilled under vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |